molecular formula C20H25NO6S B4297610 ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No. B4297610
M. Wt: 407.5 g/mol
InChI Key: UAHQONPZDJREDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including cyclopropanation, asymmetric synthesis, and the use of biocatalysts. For instance, asymmetric cyclopropanation using sulfur ylides demonstrates a method for producing enantiomerically pure compounds, which could be analogous to processes used for synthesizing ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate derivatives (Midura & Mikołajczyk, 2002). Similarly, the use of biocatalysis for drug metabolism, as in the preparation of mammalian metabolites, highlights advanced techniques for synthesizing and modifying complex organic molecules (Zmijewski et al., 2006).

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using spectroscopic and diffractometric techniques. Studies on polymorphism in related compounds underscore the importance of solid-state nuclear magnetic resonance (SSNMR), X-ray diffraction, and molecular spectroscopic methods for characterizing molecular structures (Vogt et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate may involve nucleophilic substitutions, electrophilic additions, or rearrangements, as seen in the synthesis and reactions of structurally related compounds. The versatility of sulfonyl groups and their reactivity play a significant role in the chemical transformations and properties of such molecules (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Physical Properties Analysis

The physical properties of organic compounds, including solubility, melting point, and crystalline structure, are crucial for their application and processing. The analysis of polymorphic forms, crystal growth, and the evaluation of non-linear optical properties provide insight into the physical characteristics of related compounds, which may be applicable to the compound of interest (Dhandapani et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes involved in the suzuki–miyaura cross-coupling reactions .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a radical approach . This interaction could lead to changes in the target’s function, potentially influencing biochemical pathways.

Biochemical Pathways

Compounds with similar structures have been implicated in the suzuki–miyaura cross-coupling reactions , which are critical for various biological processes.

Result of Action

Based on its potential role in suzuki–miyaura cross-coupling reactions , it could influence the formation of carbon-carbon bonds, which are fundamental to many biological processes.

properties

IUPAC Name

ethyl 3-[(2,5-dimethoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6S/c1-5-27-20(22)13-17(15-8-6-14(2)7-9-15)21-28(23,24)19-12-16(25-3)10-11-18(19)26-4/h6-12,17,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHQONPZDJREDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Reactant of Route 5
ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Reactant of Route 6
ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

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